molecular formula C7H6S B1337333 2-Ethynyl-5-methylthiophene CAS No. 81294-10-2

2-Ethynyl-5-methylthiophene

Cat. No. B1337333
CAS RN: 81294-10-2
M. Wt: 122.19 g/mol
InChI Key: ZDCWYRXEXHPFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-methylthiophene is a chemical compound with the CAS Number: 81294-10-2 . It has a molecular weight of 122.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-methylthiophene consists of a five-membered ring with one sulfur atom, two carbon atoms connected by a triple bond (ethynyl group), and a methyl group .


Physical And Chemical Properties Analysis

2-Ethynyl-5-methylthiophene is a liquid at room temperature . The molecular weight is 122.19 .

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene derivatives play a significant role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmaceutical Applications

    • Thiophene-based analogs are considered a potential class of biologically active compounds .
    • They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Synthesis of Thiophene Derivatives

    • Thiophene derivatives, including 2-Ethynyl-5-methylthiophene, are used in the synthesis of other complex organic compounds .
  • Material Science

    • Thiophene derivatives are used in material science for the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
  • Chemical Analysis
    • 2-Ethynyl-5-methylthiophene can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
    • These techniques are used to determine the purity, structure, and other properties of the compound .

Safety And Hazards

Safety information for 2-Ethynyl-5-methylthiophene indicates that it has the following hazard statements: H226, H315, H319, H335 . This suggests that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethynyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWYRXEXHPFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451563
Record name 2-Ethynyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-methylthiophene

CAS RN

81294-10-2
Record name 2-Ethynyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-5-methylthiophene
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-5-methylthiophene
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-5-methylthiophene
Reactant of Route 4
2-Ethynyl-5-methylthiophene
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-5-methylthiophene
Reactant of Route 6
2-Ethynyl-5-methylthiophene

Citations

For This Compound
10
Citations
GS Pilzak, K van Gruijthuijsen… - … A European Journal, 2009 - Wiley Online Library
… The 2-ethynyl-5-methylthiophene used to introduce a second thiophene end cap was … coupling of the iodoenyne 1 with the 2-ethynyl-5-methylthiophene and results in the formation of 1-…
MU Khan, M Imran, MF Rehman, MA Assiri… - …, 2022 - Wiley Online Library
… 2-ethynyl-5-methylthiophene plays the role of the bridge unit. The difference between end-capped acceptors P1 and P2 is the presence of two SO 3 H in P1 and two NO 2 groups in P2. …
JP Beny, SN Dhawan, J Kagan… - The Journal of Organic …, 1982 - ACS Publications
… 2-Ethynyl-5-methylthiophene (3b). Following the above procedure with 8.46 g (30 mmol) of 2b, we obtained 2.3 g (68%) of 3b: by 103-105 C (50 Torr); IR (CC14) 3300 (C=CH), 2120 (C^…
Number of citations: 97 pubs.acs.org
DM Michaelidou, DMP Mingos, DJ Williams… - Journal of …, 1997 - Elsevier
Pd(PMe 2 Ph) 2 Cl 2 with Tl 2 [7-(C 4 H 2 RS)-7,8-nido-C 2 B 9 H 10 ] (R = H or Me) gives 1-C 4 H 2 RS-3,3-(PMe 2 Ph)-3,1,2-Pd-C 2 B 9 H 10 as the major and [1-C 4 H 2 RS-3,3-(PMe …
Number of citations: 7 www.sciencedirect.com
C Br - chemistry - Elsevier
… Indeed, the Kumada coupling of 2-iodo-5-methylthiophene (29) with ethynylmagnesium chloride gave the desired 2-ethynyl-5-methylthiophene (30) in only 35% yield, along with 24% of …
Number of citations: 0 www.sciencedirect.com
C Xu - 2001 - search.proquest.com
… and analysis by GLC indicated that 2-ethynyl-5-methylthiophene … 0 5 mmol) in MeCN (5 mL) were added 2-ethynyl-5-methylthiophene (122 mg, 1 mmol). PdlPPh,), …
Number of citations: 3 search.proquest.com
GS Pilzak - 2009 - search.proquest.com
Electronic properties of n-conjugated polymers resemble those of metals and semiconductors, but show in addition potential advantages with respect to processing and mechanical …
Number of citations: 6 search.proquest.com
T Schubert, W Hummel, MR Kula… - European Journal of …, 2001 - Wiley Online Library
The oxidoreductases Lactobacillus brevis alcohol dehydrogenase (LBADH) and Candida parapsilosis carbonyl reductase (CPCR) are suitable catalysts for the reduction of ketones to …
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIe with 2-ethynyl-5-methylthiophene using the general Sonogashira coupling procedure E and subsequent …
Number of citations: 28 pubs.acs.org
高山ゆりえ - 2017 - eprints.lib.hokudai.ac.jp
… A sulfur-containing heteroaromatic alkyne, 2-ethynyl-5-methylthiophene (1g), was tolerated (entry 5). A conjugate enyne 1h underwent the reaction with 2a to provide the corresponding …
Number of citations: 4 eprints.lib.hokudai.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.